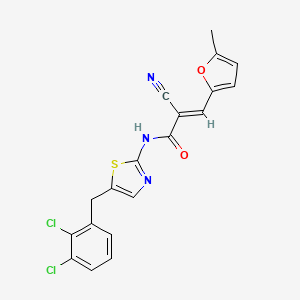

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2S/c1-11-5-6-14(26-11)7-13(9-22)18(25)24-19-23-10-15(27-19)8-12-3-2-4-16(20)17(12)21/h2-7,10H,8H2,1H3,(H,23,24,25)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHUYSYAIMACPN-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article examines its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C23H16Cl2N4OS

- Molecular Weight : 467.4 g/mol

- IUPAC Name : (E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Dichlorobenzyl Group : This step often utilizes nucleophilic substitution methods.

- Formation of the Cyano Group and Acrylamide Structure : This final step involves the reaction of intermediates under controlled conditions to yield the target compound.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains and fungi. The presence of the dichlorobenzyl moiety may enhance this activity due to its lipophilicity, allowing better membrane penetration.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.

- Receptor Interaction : Binding to cellular receptors could modulate signaling pathways associated with growth and survival.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Case Studies

-

Antimicrobial Efficacy : A study indicated that thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .

Compound Activity Mechanism Thiazole Derivative A Strong Membrane disruption Thiazole Derivative B Moderate Cell wall synthesis inhibition - Anticancer Activity : Research on structurally similar acrylamides revealed IC50 values in the micromolar range against various cancer cell lines, suggesting a promising therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modifications in the thiazole, acrylamide, or aromatic substituents. Key examples include:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Estimated based on structural analogs.

Impact of Substituents on Bioactivity

- Thiazole Modifications: The 2,3-dichlorobenzyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to simpler benzyl or chlorobenzyl groups (e.g., 2-chlorobenzyl in ). Chlorine atoms likely engage in halogen bonding with target proteins .

- Acrylamide Backbone: The 5-methylfuran group provides moderate electron-donating effects, contrasting with thiophene (in 7d ) or coumarin (in 4i ). Furan’s lower aromaticity may reduce π-π stacking but improve solubility. Cyano groups in acrylamides (target compound, 4i, 7d) enhance electrophilicity, facilitating nucleophilic interactions with cysteine residues in kinases .

Aromatic Substituents :

- Dichlorophenyl (in ) and nitrophenyl (in 7d ) groups introduce electron-withdrawing effects, which can increase oxidative stress in cancer cells. The target compound’s dichlorobenzyl group may similarly disrupt redox balance .

Q & A

Basic: How can the synthesis of (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide be optimized for high yield and purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of reaction parameters:

- Step 1 : Formation of the thiazole core via condensation of 2,3-dichlorobenzyl derivatives with thiourea or thioamide precursors under reflux conditions (ethanol or DMF as solvents) .

- Step 2 : Acrylamide coupling using a cyanoacrylate intermediate. Catalysts like piperidine or triethylamine are critical for promoting Knoevenagel condensation at 60–80°C .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:acetone eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.2–0.3) .

Key Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants (1:1.2 for acrylamide coupling) .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

A combination of techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from dichlorobenzyl and thiazole), δ 6.2–6.8 ppm (furan protons), and δ 2.3 ppm (methyl group on furan) .

- ¹³C NMR : Signals at ~160–165 ppm (C=O acrylamide), 110–120 ppm (cyano group), and 15–20 ppm (methyl group) .

- IR Spectroscopy : Absorbance at ~2200 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O), and 1500 cm⁻¹ (C=C furan/thiazole) .

- Mass Spectrometry : Molecular ion peak at m/z 490–500 (exact mass depends on isotopic Cl patterns) .

Basic: How can researchers conduct initial biological activity screening for this compound?

Answer:

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 1–10 µM) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: What experimental strategies can elucidate the mechanism of action of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR, tubulin). Focus on hydrogen bonding with the acrylamide moiety and hydrophobic interactions with the dichlorobenzyl group .

- Biochemical Assays :

- Mutagenesis : Engineer key residues (e.g., Lys721 in EGFR) to validate binding sites .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

- Analog Synthesis : Modify substituents systematically:

- SAR Table :

| Substituent Modification | Bioactivity Change (vs. Parent Compound) | Reference |

|---|---|---|

| Thiophene instead of furan | 2× higher antimicrobial activity | |

| 4-Nitrophenyl in acrylamide | 50% lower cytotoxicity | |

| Methoxybenzo[d]thiazole core | Improved kinase inhibition (IC₅₀ 0.8 µM) |

- Statistical Analysis : Use PCA or QSAR models to correlate logP, polar surface area, and IC₅₀ values .

Advanced: How should researchers address contradictions in bioactivity data between similar compounds?

Answer:

- Reproducibility Checks : Verify purity (>95% via HPLC) and stereochemistry (E/Z configuration via NOESY) .

- Orthogonal Assays : Confirm cytotoxicity results with apoptosis markers (Annexin V/PI staining) .

- Solubility Adjustments : Use co-solvents (DMSO:PBS) to ensure consistent bioavailability across studies .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Formulation : Nanoemulsions (liposomes or PLGA nanoparticles) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate on the furan ring) for pH-dependent release .

- logP Optimization : Reduce Cl substituents or add polar groups (e.g., -OH) to lower logP from ~4.5 to ~3.2 .

Advanced: How can enantiomeric purity be ensured during synthesis and characterization?

Answer:

- Chiral Chromatography : Use Chiralpak AD-H column (hexane:isopropanol eluent) to separate E/Z isomers .

- Circular Dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm stereochemical integrity .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acrylamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.